molecular formula C12H15NO3 B12768501 (5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one CAS No. 918121-83-2

(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one

Cat. No.: B12768501
CAS No.: 918121-83-2
M. Wt: 221.25 g/mol
InChI Key: IMWZZHHPURKASS-LLVKDONJSA-N
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Description

(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes an oxazolidinone ring and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one typically involves the reaction of 3,5-dimethylphenol with an appropriate oxazolidinone precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenoxy ring.

Scientific Research Applications

(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the oxazolidinone ring and the dimethylphenoxy group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918121-83-2

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(5R)-5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/t11-/m1/s1

InChI Key

IMWZZHHPURKASS-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC[C@H]2CNC(=O)O2)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C

Origin of Product

United States

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